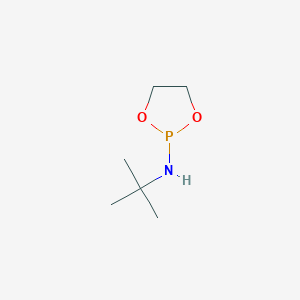
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride is a heterocyclic compound that contains a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction can be carried out under physiological conditions without the need for a catalyst, making it a fast and efficient process . The reaction conditions can be tuned to improve the yield and selectivity of the product.
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often involve multicomponent reactions, click reactions, and green chemistry approaches. These methods aim to improve the selectivity, purity, and yield of the product while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Scientific Research Applications
3-(2-Cyclohexylbutyl)thiazolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-Cyclohexylbutyl)thiazolidine hydrochloride include other thiazolidine derivatives, such as:
- 5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione
- Thiazole derivatives like sulfathiazole and ritonavir .
Uniqueness
What sets this compound apart from other similar compounds is its unique chemical structure, which imparts specific biological activities and properties. This compound’s ability to undergo various chemical reactions and its wide range of applications make it a valuable molecule in scientific research and industry .
Properties
CAS No. |
38920-83-1 |
|---|---|
Molecular Formula |
C13H26ClNS |
Molecular Weight |
263.87 g/mol |
IUPAC Name |
3-(2-cyclohexylbutyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H25NS.ClH/c1-2-12(10-14-8-9-15-11-14)13-6-4-3-5-7-13;/h12-13H,2-11H2,1H3;1H |
InChI Key |
BNBLWIGLBOIXDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCSC1)C2CCCCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


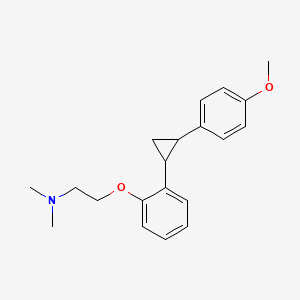
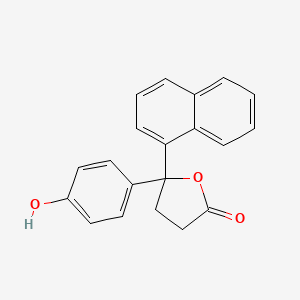
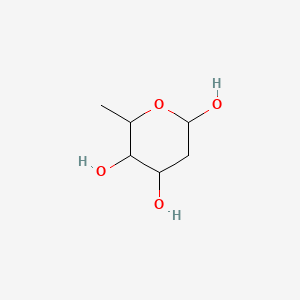
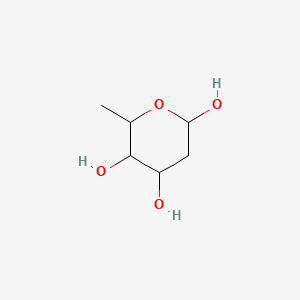


![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,5'-[1,3]oxazolidine]](/img/structure/B14660578.png)
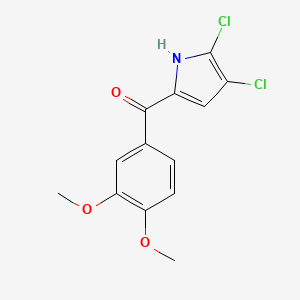
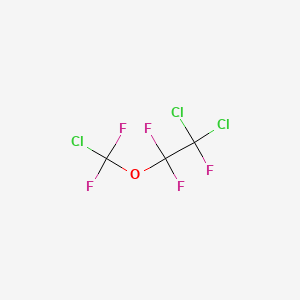
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)
